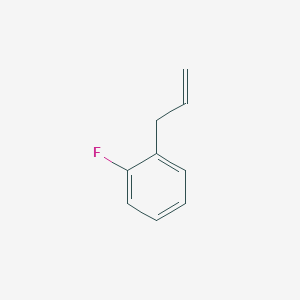

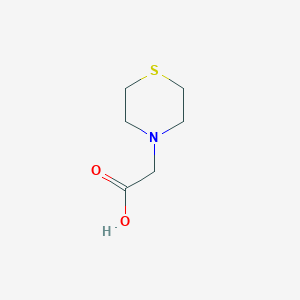

![molecular formula C8H5FS B1319161 6-Fluorobenzo[b]thiophene CAS No. 205055-10-3](/img/structure/B1319161.png)

6-Fluorobenzo[b]thiophene

Descripción general

Descripción

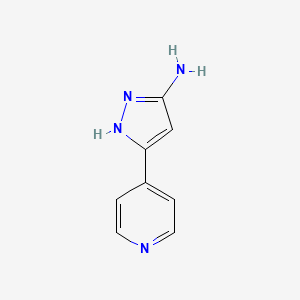

6-Fluorobenzo[b]thiophene is a chemical compound with the molecular formula C8H5FS . It is a white to pale-yellow to brown liquid or solid .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[b]thiophene is represented by the InChI code 1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H .

Chemical Reactions Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

6-Fluorobenzo[b]thiophene has a molecular weight of 153.2 . It is a white to pale-yellow to brown liquid or solid .

Aplicaciones Científicas De Investigación

Biologically Active Compounds

Thiophene-based analogs, such as 6-Fluorobenzo[b]thiophene, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

In the field of medicinal chemistry, 6-Fluorobenzo[b]thiophene is used to develop advanced compounds with various biological effects . These compounds can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives, including 6-Fluorobenzo[b]thiophene, are utilized in industrial chemistry . For instance, they are used as corrosion inhibitors .

Material Science

In material science, 6-Fluorobenzo[b]thiophene plays a significant role. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

6-Fluorobenzo[b]thiophene is used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Another application of 6-Fluorobenzo[b]thiophene is in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.

Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its targets through its fluorine atom and the thiophene ring, which may induce changes in the target molecules’ structure and function .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Fluorobenzo[b]thiophene .

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

6-fluoro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWIFBMBSZRKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597945 | |

| Record name | 6-Fluoro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205055-10-3 | |

| Record name | 6-Fluoro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 6-fluorobenzo[b]thiophene influence the structure and potential binding interactions of the investigated compounds?

A1: The research highlights the importance of specific structural features for the antagonistic activity of the investigated compounds against 5-HT6 and 5-HT7 receptors []. The 6-fluorobenzo[b]thiophene moiety serves as a key component of the arylsulfonamide group, which acts as a hydrogen-bond acceptor in the pharmacophore model []. The fluorine atom in the 6-position of the benzo[b]thiophene ring may contribute to additional interactions, potentially through halogen bonding, with the receptor. Furthermore, the crystal structure analysis revealed that the sulfonyl group within the 6-fluorobenzo[b]thiophene-containing arylsulfonamide participates in several C–H···O interactions []. These interactions, along with others mediated by the piperidinyl-fluorobenzisoxazole moiety, are crucial for ligand-receptor binding and are consistent with known pharmacophore models [].

Q2: What is the significance of the crystal structure determination of these 6-fluorobenzo[b]thiophene-containing compounds?

A2: Determining the crystal structures of these novel compounds provides valuable insights into their three-dimensional conformation and potential binding modes []. The X-ray crystallography data confirm the presence of key functional groups and their spatial orientation within the molecule, crucial for understanding their interactions with the 5-HT6 and 5-HT7 receptors []. Specifically, the studies revealed a crucial charge-assisted hydrogen bond between the protonated piperidine nitrogen atom and a chloride anion []. This protonation state of the piperidine nitrogen is considered critical for interacting with monoaminergic receptors in the central nervous system []. Additionally, analyzing the distances between functional groups, such as the arylsulfonamide and piperidinyl-fluorobenzisoxazole, allows researchers to validate their findings against established pharmacophore models for these serotonin receptors []. This structural information paves the way for further optimization of these compounds as potential therapeutics for dementia and related disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)

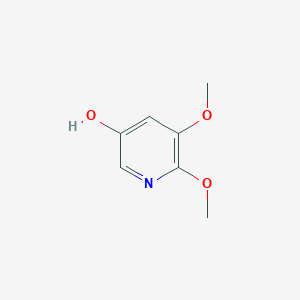

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)

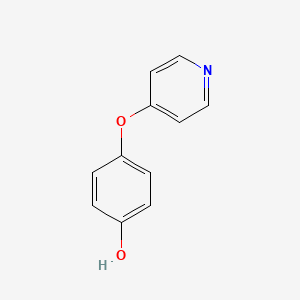

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

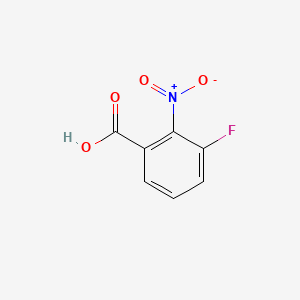

![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)

![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)